molecular formula C11H17NOS B1469157 1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol CAS No. 1480124-48-8

1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol

Cat. No. B1469157
CAS RN: 1480124-48-8
M. Wt: 211.33 g/mol
InChI Key: PPVRNILKIDGHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol”, also known as “Compound X”, is a potent compound that has been shown to have significant potential in various fields. It is a Duloxetine intermediate .


Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of the compound is C11H17NOS. The IUPAC name is ®-3-(methylamino)-1-(1H-1lambda3-thiophen-2-yl)propan-1-ol .


Chemical Reactions Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Anti-Inflammatory Agent

Compounds containing a thiophene nucleus, like the one , have shown potential as anti-inflammatory agents . This could make “1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol” a candidate for further research in this area.

Serotonin Antagonists

Thiophene-based compounds have also been used as serotonin antagonists, which are often used in the treatment of Alzheimer’s . This suggests another potential application for our compound in neurological research.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This suggests that “1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol” could have potential applications in this field.

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This could suggest potential applications of “1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol” in the development of new electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds have been used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol” could be used in the development of new display technologies.

properties

IUPAC Name

1-[(thiophen-2-ylmethylamino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c13-11(5-1-2-6-11)9-12-8-10-4-3-7-14-10/h3-4,7,12-13H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVRNILKIDGHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNCC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol
Reactant of Route 3
Reactant of Route 3
1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol
Reactant of Route 4
Reactant of Route 4
1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol
Reactant of Route 5
Reactant of Route 5
1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol
Reactant of Route 6
1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.